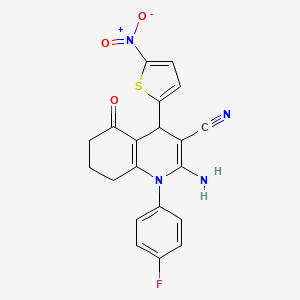![molecular formula C16H13FN4O3S B4328627 N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4328627.png)
N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
Descripción general
Descripción
N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide, commonly known as FTY720, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
FTY720 functions as a sphingosine-1-phosphate receptor modulator by binding to sphingosine-1-phosphate receptors, which are expressed on lymphocytes and other immune cells, as well as on endothelial cells and neurons. Binding of FTY720 to sphingosine-1-phosphate receptors results in internalization and degradation of the receptor, leading to a reduction in the number of circulating lymphocytes and a decrease in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
FTY720 has been shown to have several biochemical and physiological effects, including a reduction in the number of circulating lymphocytes, a decrease in the production of pro-inflammatory cytokines and chemokines, and an increase in the survival of neurons. FTY720 has also been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FTY720 has several advantages for use in lab experiments, including its well-established mechanism of action, its ability to modulate immune and inflammatory responses, and its potential neuroprotective effects. However, FTY720 also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several potential future directions for research on FTY720, including its use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, and its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, FTY720 may have potential applications in the treatment of cancer, as its anti-angiogenic effects may be useful in inhibiting tumor growth and metastasis. Further research is needed to fully elucidate the therapeutic potential of FTY720 and to identify any potential adverse effects.
Aplicaciones Científicas De Investigación
FTY720 has been extensively studied for its potential therapeutic applications. It has been shown to have immunomodulatory effects by inhibiting the egress of lymphocytes from lymphoid organs, thereby reducing the number of circulating lymphocytes. FTY720 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, FTY720 has been shown to have neuroprotective effects by promoting the survival of neurons and reducing inflammation in the central nervous system.
Propiedades
IUPAC Name |
N-[2-[(4-fluorobenzoyl)amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3S/c17-11-5-3-10(4-6-11)14(22)18-7-8-19-15(23)16-20-13(21-24-16)12-2-1-9-25-12/h1-6,9H,7-8H2,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKSDCGDCRAGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethoxyphenyl)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B4328547.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one](/img/structure/B4328560.png)
![2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol](/img/structure/B4328565.png)
![4,6-dimethyl-2-oxo-1-[(3-oxocyclohex-1-en-1-yl)amino]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B4328567.png)
![4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4328572.png)
![4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4328593.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4328597.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4328600.png)

![ethyl (3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B4328621.png)
![6-(dimethylamino)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B4328622.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4328632.png)
![3-amino-5-chloro-4,6-dimethyl-N-(2-methyl-6-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4328633.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-methyl-6-nitrophenyl)acetamide](/img/structure/B4328640.png)